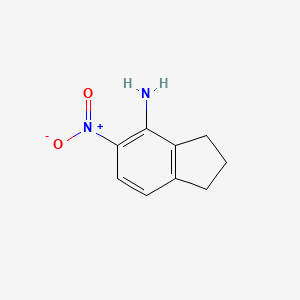
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid is an organic compound with the molecular formula C12H18O. It is characterized by a cyclohexene ring substituted with three methyl groups and a propenoic acid moiety. This compound is known for its presence in various natural products and its applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid typically involves the aldol condensation of 2,6,6-trimethylcyclohexanone with acrolein. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid is unique due to its combination of a cyclohexene ring with a propenoic acid moiety, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-9-5-4-8-12(2,3)10(9)6-7-11(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
RCVGWZAQWMJQHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


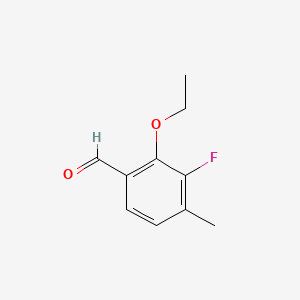
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
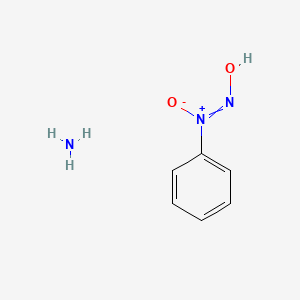


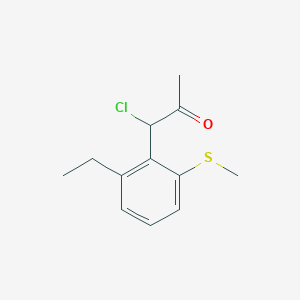
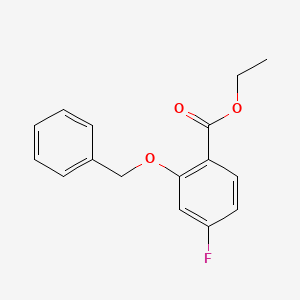
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)

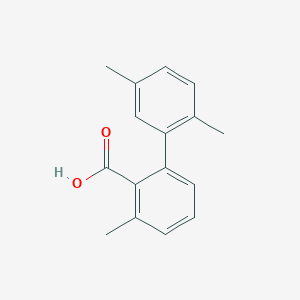

![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)

